

# Technical Guide: Chemical Properties of (3R)-1-Methylpyrrolidin-3-amine

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## Compound of Interest

Compound Name: (3R)-1-methylpyrrolidin-3-amine

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This document provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **(3R)-1-methylpyrrolidin-3-amine**, a chiral building block of interest in pharmaceutical development.

## Core Chemical Properties

**(3R)-1-methylpyrrolidin-3-amine** is a chiral pyrrolidine derivative. Its stereospecific nature makes it a valuable intermediate in the synthesis of complex molecular targets. The fundamental properties of this compound are summarized below.

Property	Value	Reference
IUPAC Name	(3R)-1-methylpyrrolidin-3-amine	
CAS Number	457097-75-5	[1]
Alternate CAS	13220-27-4 (unspecified stereochemistry)	[2]
Molecular Formula	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub>	[2]
Molecular Weight	100.16 g/mol	[2]
Canonical SMILES	CN1C--INVALID-LINK--N	
Purity (Typical)	≥97%	[2]
Storage Conditions	Room temperature, inert atmosphere, keep in dark place	[1]

## Experimental Data & Protocols

### Synthesis Protocols

While a specific peer-reviewed synthesis for **(3R)-1-methylpyrrolidin-3-amine** is not detailed in the provided results, a common and logical approach is the stereoselective synthesis from a chiral precursor. An analogous, well-documented procedure is the synthesis of the corresponding alcohol, (3R)-1-methylpyrrolidin-3-ol, from (3R)-pyrrolidin-3-ol.[3][4]

#### Exemplary Protocol: Reductive Amination (Analogous to Alcohol Synthesis)

This protocol describes the N-methylation of a chiral pyrrolidine precursor.

- **Reaction Setup:** (3R)-pyrrolidin-3-ol (1.0 eq), paraformaldehyde (1.05 to 5.0 eq), a suitable solvent (e.g., methanol), and a metal catalyst (e.g., 5% Platinum on carbon) are combined in a reaction vessel.[4]
- **Hydrogenation:** The mixture is subjected to hydrogen pressure (e.g., 0.4 to 0.5 MPa) and stirred at a controlled temperature (e.g., 20 °C) for several hours until the starting material is

consumed, as monitored by gas chromatography.[4]

- Work-up: Upon reaction completion, the metal catalyst is removed by filtration. The filter cake is washed with the solvent (methanol).[3]
- Purification: The combined filtrate and washings are concentrated under reduced pressure. Toluene may be added and removed in vacuo to aid in the removal of water.[3] The resulting crude oil is then purified by distillation to yield the final product.[3][4]

This general procedure can be adapted for the synthesis of **(3R)-1-methylpyrrolidin-3-amine**, likely starting from a protected (3R)-pyrrolidin-3-amine to prevent undesired methylation at the 3-amino group.

## Spectroscopic and Analytical Data

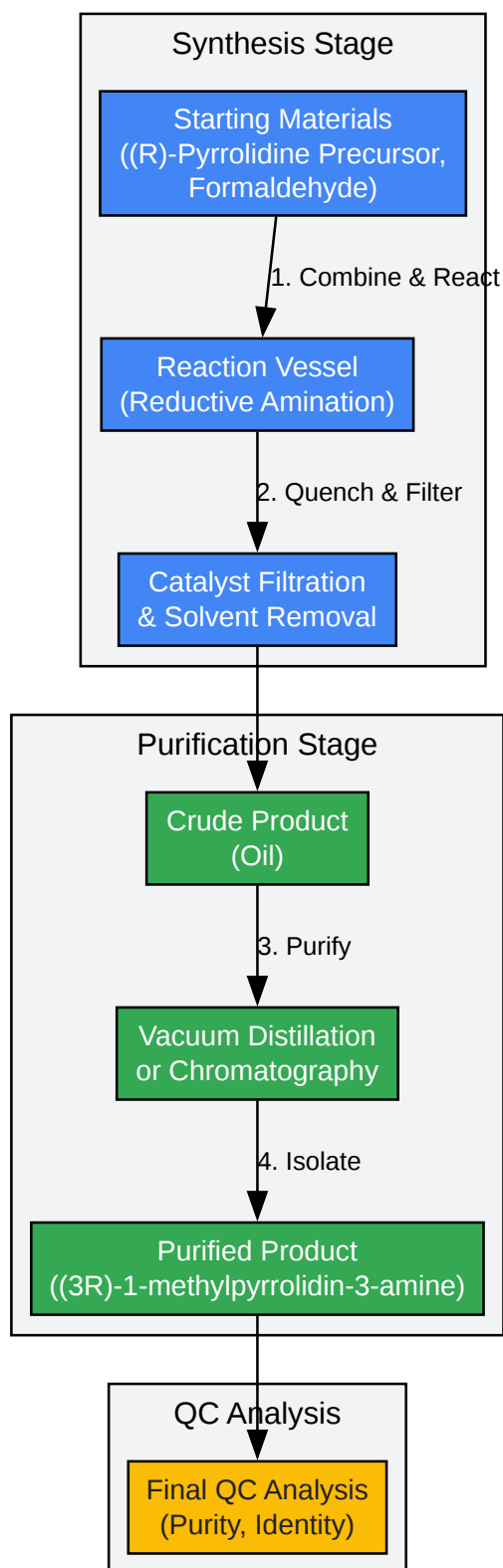
Detailed spectroscopic data for the specific (3R)-enantiomer is not widely published. The following table summarizes expected characteristic signals based on the structure and data from analogous compounds.[5][6]

Technique	Expected Data
$^1\text{H}$ NMR	Signals for protons on the pyrrolidine ring would typically appear between 1.5-3.5 ppm. The N-methyl group would present as a singlet around 2.2-2.5 ppm. The N-H protons of the primary amine would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. <sup>[7]</sup>
$^{13}\text{C}$ NMR	Expected signals for the five distinct carbon atoms of the molecule. The N-methyl carbon would appear around 35-45 ppm, while the ring carbons would be in the 25-70 ppm range.
IR Spectroscopy	- N-H Stretch: Two characteristic peaks for a primary amine in the $3300\text{-}3500\text{ cm}^{-1}$ region. <sup>[8]</sup> - C-H Stretch: Peaks just below $3000\text{ cm}^{-1}$ for aliphatic C-H bonds. <sup>[9]</sup> - N-H Bend: A bending vibration for the primary amine is expected in the $1580\text{-}1650\text{ cm}^{-1}$ region. <sup>[8]</sup> - C-N Stretch: Aliphatic C-N stretching bands are typically found in the $1020\text{-}1250\text{ cm}^{-1}$ range. <sup>[8]</sup>
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) would be observed at $m/z = 100$ . Common fragmentation patterns for pyrrolidines involve cleavage alpha to the nitrogen atom. <sup>[10][11]</sup>

## Visualized Workflows

### General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a chemical intermediate like **(3R)-1-methylpyrrolidin-3-amine**.

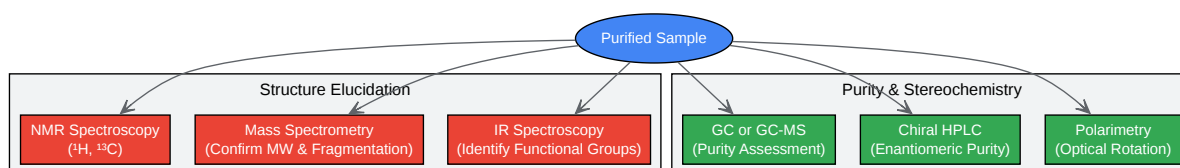


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Caption: Logical workflow for chemical synthesis and purification.

## Analytical Characterization Workflow

This diagram outlines the standard analytical procedures used to confirm the structure and purity of the final compound.



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Caption: Standard workflow for analytical chemical characterization.

## Safety and Handling

While a specific safety data sheet for the (3R)-enantiomer is not available, data for structurally similar amines provides essential guidance. The compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be used.

Hazard Category	Recommendations
Handling	Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [12]
PPE	Wear protective gloves, safety glasses with side-shields, and a lab coat.
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[12]
Incompatible Materials	Strong oxidizing agents, strong acids.[12]
Fire Fighting	Use carbon dioxide (CO <sub>2</sub> ), dry chemical powder, or alcohol-resistant foam.[12]

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